molecular formula C10H7ClN2O B13303438 3-Chloro-2-(1H-pyrazol-1-yl)benzaldehyde

3-Chloro-2-(1H-pyrazol-1-yl)benzaldehyde

Katalognummer: B13303438
Molekulargewicht: 206.63 g/mol
InChI-Schlüssel: HOSOLMRHAWETDC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Chloro-2-(1H-pyrazol-1-yl)benzaldehyde is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a benzaldehyde moiety substituted with a chloro group at the third position and a pyrazolyl group at the second position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-(1H-pyrazol-1-yl)benzaldehyde typically involves the reaction of 3-chlorobenzaldehyde with 1H-pyrazole under specific conditions. One common method is the condensation reaction, where 3-chlorobenzaldehyde is reacted with 1H-pyrazole in the presence of a base such as potassium carbonate in a suitable solvent like ethanol. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.

Analyse Chemischer Reaktionen

Types of Reactions

3-Chloro-2-(1H-pyrazol-1-yl)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

    Oxidation: 3-Chloro-2-(1H-pyrazol-1-yl)benzoic acid.

    Reduction: 3-Chloro-2-(1H-pyrazol-1-yl)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

3-Chloro-2-(1H-pyrazol-1-yl)benzaldehyde has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a building block for the development of pharmaceutical agents.

    Industry: The compound is used in the production of advanced materials and as a precursor for various chemical processes.

Wirkmechanismus

The mechanism of action of 3-Chloro-2-(1H-pyrazol-1-yl)benzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the chloro and pyrazolyl groups can enhance its binding affinity and specificity towards certain targets, contributing to its biological activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-Chloro-2-(1H-pyrazol-1-yl)pyridine
  • 3-Chloro-2-(1H-pyrazol-1-yl)phenol
  • 3-Chloro-2-(1H-pyrazol-1-yl)aniline

Uniqueness

3-Chloro-2-(1H-pyrazol-1-yl)benzaldehyde is unique due to the presence of both the chloro and pyrazolyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced reactivity and specificity in certain reactions, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C10H7ClN2O

Molekulargewicht

206.63 g/mol

IUPAC-Name

3-chloro-2-pyrazol-1-ylbenzaldehyde

InChI

InChI=1S/C10H7ClN2O/c11-9-4-1-3-8(7-14)10(9)13-6-2-5-12-13/h1-7H

InChI-Schlüssel

HOSOLMRHAWETDC-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C(=C1)Cl)N2C=CC=N2)C=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.